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molecular formula C7H12O2 B8513222 2-Vinyl-5-methyl-1,3-dioxane

2-Vinyl-5-methyl-1,3-dioxane

Cat. No. B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
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Patent
US04079064

Procedure details

In another embodiment of this invention, the present process represents an intermediate synthesis step in the conversion of acrolein to 1,4-butanediol. For example, a new and efficient method for producing 1,4-butanediol comprises (1) condensing 2-methyl-1,3-propanediol with acrolein to form 2-vinyl-5-methyl-1,3-dioxane, (2) converting the 2-vinyl-5-methyl-1,3-dioxane in accordance with the present invention hydroformylation method to a mixture of 2-(5'methyl-1',3'-dioxane)propionaldehyde and 3-(5'-methyl-1',3'-dioxane)-propionaldehyde, and (3) hydrogenating said mixture of propionaldehydes at a pH of about 7 to yield a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol, and (4) separating the components of the diol mixture, and recycling the 2-methyl-1,3-propanediol to the first step of the process.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].C(O)CCCO.[CH3:11][CH:12]([CH2:15]O)[CH2:13][OH:14]>>[CH:3]([CH:1]1[O:14][CH2:13][CH:12]([CH3:15])[CH2:11][O:2]1)=[CH2:4]

Inputs

Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)CO
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1OCC(CO1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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